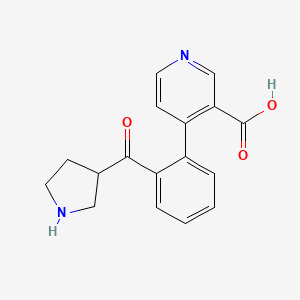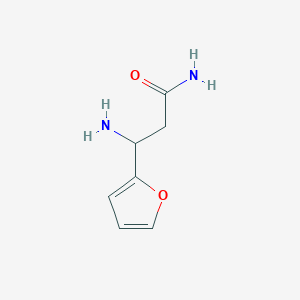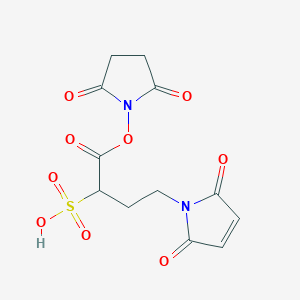
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as pyrrolidine, sulfonic acid, and oxo groups. These functional groups contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives and sulfonic acid precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to isolate the compound.
化学反応の分析
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of metabolic processes.
類似化合物との比較
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid
- 1-(2,5-Dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid
- 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl sulfonic acid
Uniqueness
Compared to similar compounds, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid stands out due to its unique combination of functional groups. This combination enhances its reactivity and versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C12H12N2O9S |
|---|---|
分子量 |
360.30 g/mol |
IUPAC名 |
1-(2,5-dioxopyrrolidin-1-yl)oxy-4-(2,5-dioxopyrrol-1-yl)-1-oxobutane-2-sulfonic acid |
InChI |
InChI=1S/C12H12N2O9S/c15-8-1-2-9(16)13(8)6-5-7(24(20,21)22)12(19)23-14-10(17)3-4-11(14)18/h1-2,7H,3-6H2,(H,20,21,22) |
InChIキー |
PJHDYEZJLHKMJA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCN2C(=O)C=CC2=O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
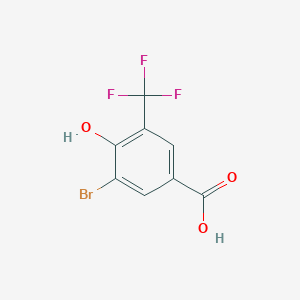
![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)
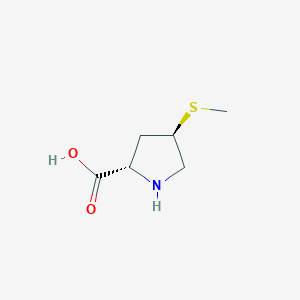
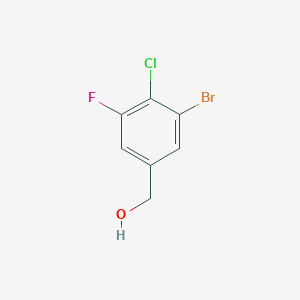
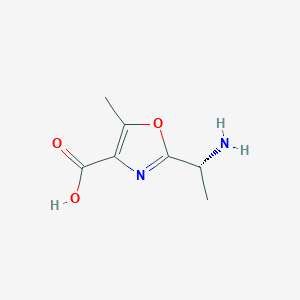
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)

![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864927.png)
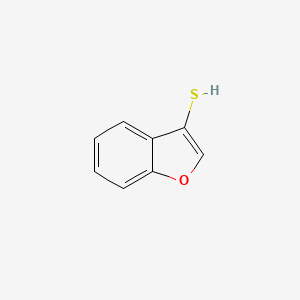
![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)
